Predicted Lipophilicity Differential: 2-Ethylthio vs 2-Methylthio Substitution
The target compound's 2-ethylthio group is predicted to confer higher lipophilicity compared to the 2-methylthio analog (CAS 19835-31-5). This is a direct consequence of the additional methylene unit, impacting membrane permeability and non-specific protein binding [1].
| Evidence Dimension | ACD/LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | ACD/LogP approx. 1.5 (predicted for thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-) |
| Comparator Or Baseline | ACD/LogP approx. 1.1 for 5-amino-2-(methylthio)thiazolo[5,4-d]pyrimidine (CAS 19835-31-5) |
| Quantified Difference | Estimated increase of ~0.4 log units for the ethylthio derivative |
| Conditions | Predicted values from ChemSpider/ACD/Labs algorithms; experimental validation not located in primary literature for the unsubstituted bases. |
Why This Matters
A higher logP is a critical selection criterion for researchers designing libraries for cellular assays, as it correlates with enhanced passive membrane permeability, directly influencing compound prioritization in drug discovery.
- [1] BioDeep Database. (n.d.). Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)- (BioDeep_00000854610). View Source
